Mangafodipir (trisodium)

Description

See also: Mangafodipir Trisodium (preferred).

Properties

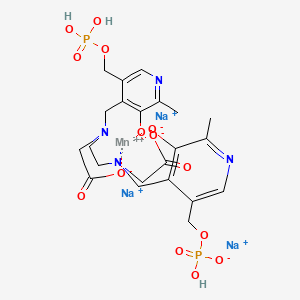

Molecular Formula |

C22H27MnN4Na3O14P2 |

|---|---|

Molecular Weight |

757.3 g/mol |

IUPAC Name |

trisodium;2-[2-[carboxylatomethyl-[[5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methyl-3-oxidopyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]acetate;manganese(2+) |

InChI |

InChI=1S/C22H32N4O14P2.Mn.3Na/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;;;;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);;;;/q;+2;3*+1/p-5 |

InChI Key |

BENFPBJLMUIGGD-UHFFFAOYSA-I |

Canonical SMILES |

CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)(O)O.[Na+].[Na+].[Na+].[Mn+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Mangafodipir Trisodium

This document provides a comprehensive technical overview of the synthesis, characterization, and quality control of mangafodipir trisodium (C₂₂H₂₇MnN₄Na₃O₁₄P₂). Developed for researchers, chemists, and drug development professionals, this guide moves beyond simple protocols to explain the underlying scientific principles and rationale that govern the production and validation of this important manganese-based paramagnetic contrast agent.

Introduction: The Dual Identity of Mangafodipir

Mangafodipir trisodium, formerly marketed as Teslascan®, is a manganese(II) chelate of the ligand fodipir (dipyridoxyl diphosphate, DPDP).[1][2] It was initially developed as a liver- and pancreas-specific contrast agent for Magnetic Resonance Imaging (MRI).[3] The core principle of its action lies in the paramagnetic properties of the Mn(II) ion, which shortens the longitudinal relaxation time (T1) of water protons in surrounding tissues.[4] This leads to a significant increase in signal intensity (brightness) on T1-weighted MR images, enhancing the contrast between normal, manganese-absorbing tissue and abnormal or cancerous tissue, which has minimal manganese uptake.[1][2]

Beyond its diagnostic utility, further research revealed that mangafodipir possesses manganese superoxide dismutase (MnSOD) mimetic activity, giving it potent cytoprotective and antioxidant properties.[1][5] This has opened avenues for its investigation as a potential adjunct in chemotherapy to mitigate oxidative stress-related side effects.[6] The stability and purity of the mangafodipir complex are therefore paramount to both its efficacy and safety.

This guide will now detail a robust framework for the synthesis and comprehensive characterization of mangafodipir trisodium.

Part 1: Synthesis of Mangafodipir Trisodium

The synthesis of mangafodipir trisodium is a multi-step process that hinges on two critical stages: the initial synthesis of the hexadentate chelating ligand, fodipir (DPDP), followed by the controlled complexation with a manganese(II) salt.

Principle of Synthesis

The overall synthetic strategy involves a convergent approach. First, the complex organic ligand, N,N'-bis(pyridoxal-5-phosphate)ethylenediamine-N,N'-diacetic acid (fodipir), is constructed. This ligand is designed to form a highly stable, six-coordinate complex with the manganese ion. The second stage is the chelation reaction, where the purified ligand is reacted with a manganese(II) source under carefully controlled pH conditions to facilitate the formation of the distorted octahedral complex. Finally, the complex is converted to its trisodium salt for enhanced solubility and stability in aqueous formulations.

Sources

- 1. Mangafodipir - Wikipedia [en.wikipedia.org]

- 2. Mangafodipir | C22H30MnN4O14P2 | CID 76967443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Evidence that fodipir (DPDP) binds neurotoxic Pt2+ with a high affinity: An electron paramagnetic resonance study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. Facebook [cancer.gov]

- 6. medchemexpress.com [medchemexpress.com]

Elucidating the Chemical Architecture of Mangafodipir Trisodium: A Technical Guide for Researchers

Introduction: Beyond a Contrast Agent - Unveiling the Structural Nuances of Mangafodipir Trisodium

Mangafodipir trisodium, commercially known as Teslascan, is a paramagnetic contrast agent that was primarily utilized for magnetic resonance imaging (MRI) of the liver and pancreas.[1][2][3] Its unique mechanism of action, which involves the shortening of the longitudinal relaxation time (T1) of tissues, allows for enhanced visualization and characterization of lesions.[1][4] While its commercial availability has ceased in some regions for commercial reasons, the intricate chemical structure and properties of mangafodipir trisodium continue to be of significant interest to researchers in drug development, coordination chemistry, and diagnostics.[1] This guide provides an in-depth technical exploration of the methodologies and scientific rationale behind the chemical structure elucidation of mangafodipir trisodium, offering valuable insights for scientists engaged in the characterization of complex organometallic compounds.

Mangafodipir trisodium is a chelate complex formed between the paramagnetic manganese(II) ion and the organic ligand fodipir, also known as dipyridoxyl diphosphate (DPDP).[1][2][5] The trisodium salt form ensures its solubility and stability for intravenous administration.[6] The elucidation of its structure is not merely an academic exercise; it is fundamental to understanding its function, stability, and potential for the development of next-generation therapeutic and diagnostic agents.

The Core Structure: A Symphony of Coordination Chemistry

The definitive determination of the three-dimensional arrangement of atoms in mangafodipir trisodium was achieved through single-crystal X-ray crystallography.[1][7] This powerful technique provides unambiguous evidence of the coordination geometry and bonding within the molecule.

The crystallographic data reveal a distorted octahedral coordination geometry around the central manganese(II) ion.[1][7] The manganese atom is chelated by the fodipir ligand through two phenolate oxygens, two carboxylate oxygens, and two amine nitrogens.[1][7] This hexadentate coordination creates a stable complex, effectively sequestering the manganese ion. The unit cell of the crystalline solid contains two mangafodipir anions, six sodium ions, and a significant number of water molecules, highlighting its hygroscopic nature.[1][7]

| Crystallographic Parameter | Value | Significance |

| Crystal System | Triclinic | Indicates a low symmetry crystal lattice. |

| Space Group | P-1 | A common space group for triclinic crystals. |

| Coordination Geometry | Distorted Octahedral | Defines the spatial arrangement of the ligand around the Mn(II) ion. |

| Ligand Coordination Sites | 2 phenolate O, 2 carboxylate O, 2 amine N | Identifies the specific atoms of the fodipir ligand involved in bonding to manganese. |

| Unit Cell Contents | 2 MnDPDP anions, 6 Na+ ions, 50 H2O molecules | Reveals the stoichiometry of the crystalline solid and its hydrated nature.[1][7] |

The elucidation of this core structure is paramount. It explains the stability of the complex, which is crucial for its in-vivo safety profile, minimizing the release of free manganese ions. Furthermore, the coordination environment dictates the paramagnetic properties of the complex, which are the very basis of its function as an MRI contrast agent.

A Multi-faceted Approach to Structural Verification: The Analytical Toolkit

While X-ray crystallography provides the ultimate structural answer, a comprehensive characterization of mangafodipir trisodium relies on a suite of analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined application ensures the identity, purity, and consistency of the compound. This integrated approach is a cornerstone of modern pharmaceutical analysis and is essential for regulatory approval and quality control.

Caption: Integrated analytical workflow for the structural elucidation of mangafodipir trisodium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Ligand Environment

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. However, the paramagnetic nature of the Mn(II) ion in mangafodipir trisodium presents a significant challenge. The unpaired electrons of the manganese ion cause substantial line broadening and chemical shift changes in the NMR signals of nearby protons, often rendering the spectrum difficult to interpret.

Causality Behind Experimental Choices:

-

Choice of Nucleus: While proton (¹H) NMR is common, the severe paramagnetic broadening often necessitates the use of carbon-¹³ (¹³C) NMR. The larger chemical shift range and smaller gyromagnetic ratio of ¹³C can sometimes lead to better-resolved, albeit still broad, signals.

-

Diamagnetic Control: To deconvolute the paramagnetic effects, it is crucial to synthesize and analyze a diamagnetic analogue of mangafodipir. Replacing Mn(II) with a diamagnetic ion of similar size and coordination preference, such as Zn(II) or Ca(II), allows for the acquisition of a sharp, well-resolved NMR spectrum of the fodipir ligand. By comparing the spectrum of the diamagnetic analogue to the broadened spectrum of mangafodipir, one can infer information about the proximity of specific protons to the manganese center.

Experimental Protocol: ¹H NMR of a Diamagnetic Analogue (e.g., Zinc-fodipir)

-

Sample Preparation: Dissolve 5-10 mg of the diamagnetic analogue in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, as mangafodipir trisodium is water-soluble).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range of aromatic and aliphatic protons.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Employ a relaxation delay that allows for full relaxation of the nuclei.

-

-

Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and integrate the signals to determine the relative number of protons.

Expected Results: The ¹H NMR spectrum of the diamagnetic analogue would show distinct signals corresponding to the aromatic protons of the pyridoxal rings, the methylene protons of the ethylenediamine backbone, and the protons of the acetate arms. The chemical shifts and coupling patterns would be consistent with the known structure of the fodipir ligand.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For a charged, non-volatile molecule like mangafodipir trisodium, electrospray ionization (ESI) is the most suitable ionization technique.

Causality Behind Experimental Choices:

-

Ionization Technique: ESI is chosen because it is a soft ionization method that can generate intact molecular ions of polar and ionic compounds from a solution, minimizing fragmentation during the ionization process.

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is preferred to obtain an accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition and confirmation of the molecular formula.

Experimental Protocol: ESI-MS of Mangafodipir Trisodium

-

Sample Preparation: Prepare a dilute solution of mangafodipir trisodium (e.g., 1-10 µM) in a suitable solvent system, typically a mixture of water and a volatile organic solvent like methanol or acetonitrile, to facilitate electrospray.

-

Instrument Setup:

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the molecular ion and minimize in-source fragmentation.

-

Operate the mass spectrometer in either positive or negative ion mode. For mangafodipir trisodium, both modes can provide useful information.

-

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range that encompasses the expected molecular ion.

-

Data Analysis: Identify the molecular ion peak and compare its m/z value with the theoretically calculated value for the expected chemical formula (C₂₂H₂₇MnN₄Na₃O₁₄P₂).[8]

Expected Results: The ESI-MS spectrum would be expected to show a prominent peak corresponding to the molecular ion of mangafodipir, likely with varying numbers of sodium ions attached or detached. Tandem MS (MS/MS) experiments, where the molecular ion is isolated and fragmented, would provide valuable structural information by revealing characteristic fragmentation patterns of the fodipir ligand.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality Behind Experimental Choices:

-

Sample Preparation: For a solid sample like mangafodipir trisodium, the potassium bromide (KBr) pellet method is a common and effective way to obtain a high-quality spectrum.

-

Spectral Region: The mid-infrared region (4000-400 cm⁻¹) is scanned as it contains the characteristic vibrational frequencies of most organic functional groups.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Mix a small amount of finely ground mangafodipir trisodium (approx. 1-2 mg) with about 100-200 mg of dry KBr powder.

-

Pellet Formation: Press the mixture in a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the mangafodipir trisodium molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| O-H (phenolic & water) | 3500 - 3200 (broad) | Stretching |

| C-H (aromatic & aliphatic) | 3100 - 2800 | Stretching |

| C=O (carboxylate) | 1650 - 1550 | Asymmetric Stretching |

| C=C, C=N (aromatic rings) | 1600 - 1450 | Stretching |

| P=O (phosphate) | 1150 - 1050 | Stretching |

| C-O (phenolic & phosphate ester) | 1300 - 1000 | Stretching |

Elemental Analysis: Validating the Empirical Formula

Elemental analysis provides the percentage composition of the elements (C, H, N) in a compound. This data is used to determine the empirical formula, which can then be compared to the molecular formula obtained from mass spectrometry.

Experimental Protocol: CHN Analysis

-

Sample Preparation: A precisely weighed amount of the dried mangafodipir trisodium sample is placed in a combustion furnace.

-

Combustion: The sample is combusted at a high temperature in a stream of oxygen.

-

Detection: The combustion products (CO₂, H₂O, N₂) are separated and quantified by a detector.

-

Calculation: The percentage of each element is calculated and compared to the theoretical values for the proposed molecular formula.

The experimental results from elemental analysis should be in close agreement (typically within ±0.4%) with the calculated values for the molecular formula C₂₂H₂₇MnN₄Na₃O₁₄P₂.

Conclusion: A Holistic View of a Complex Molecule

The structural elucidation of mangafodipir trisodium is a testament to the power of a multi-pronged analytical approach. While X-ray crystallography provides the definitive three-dimensional structure, a combination of spectroscopic and analytical techniques is essential for comprehensive characterization and quality control. For researchers and drug development professionals, understanding the rationale behind the selection and application of these techniques is crucial for the successful characterization of novel and complex pharmaceutical compounds. The insights gained from the thorough structural analysis of molecules like mangafodipir trisodium not only ensure their safety and efficacy but also pave the way for the design of future generations of diagnostic and therapeutic agents.

References

- Toft, K. G., et al. (1997). Physicochemical characterisation of mangafodipir trisodium. Acta Radiologica, 38(4_suppl), 637-642.

- Rocklage, S. M., et al. (1989). Manganese(II) N,N'-dipyridoxylethylenediamine-N,N'-diacetate 5,5'-bis(phosphate). Synthesis and characterization of a paramagnetic chelate for magnetic resonance imaging enhancement. Inorganic Chemistry, 28(25), 477-485.

-

PubChem. (n.d.). Mangafodipir trisodium. Retrieved from [Link]

-

Wikipedia. (2023, October 28). Mangafodipir. Retrieved from [Link]

-

New Drug Approvals. (2014, August 4). Mangafodipir. Retrieved from [Link]

-

PubMed. (n.d.). Physicochemical characterisation of mangafodipir trisodium. Retrieved from [Link]

-

Quay, S. C. (n.d.). Teslascan. Retrieved from [Link]

- GE Healthcare Canada Inc. (2006, November 23). PRODUCT MONOGRAPH TESLASCAN* (mangafodipir trisodium) Injection.

-

National Cancer Institute. (n.d.). Definition of mangafodipir trisodium. Retrieved from [Link]

- Rofsky, N. M., & Earls, J. P. (1996). Mangafodipir trisodium injection (Mn-DPDP). A contrast agent for abdominal MR imaging. Magnetic Resonance Imaging Clinics of North America, 4(1), 73–85.

Sources

- 1. Physicochemical characterisation of mangafodipir trisodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mangafodipir - Wikipedia [en.wikipedia.org]

- 3. usbio.net [usbio.net]

- 4. Teslascan (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. Mangafodipir (trisodium) - tcsc4487 - Taiclone [taiclone.com]

- 6. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

mangafodipir trisodium T1 relaxivity mechanism

An In-Depth Technical Guide to the T1 Relaxivity Mechanism of Mangafodipir Trisodium

Abstract

Mangafodipir trisodium (formerly marketed as Teslascan™) is a unique, liver-specific Magnetic Resonance Imaging (MRI) contrast agent whose efficacy is rooted in a sophisticated, multi-stage T1 relaxivity mechanism. Unlike conventional gadolinium-based contrast agents that remain in the extracellular space, mangafodipir functions as a prodrug. Administered as a stable manganese(II) chelate with low intrinsic relaxivity, it undergoes systemic biotransformation, releasing paramagnetic manganese ions (Mn²⁺). These ions are subsequently taken up by hepatocytes, leading to a dramatic shortening of the T1 relaxation time and significant signal enhancement in healthy liver tissue. This guide provides a detailed technical exploration of this mechanism, from the fundamental principles of paramagnetic relaxation to the specific in vivo metabolic activation, cellular uptake, and the resulting contrast enhancement. It is intended to serve as a comprehensive resource for researchers in the fields of medical imaging, pharmacology, and drug development.

The Physicochemical Basis of Paramagnetic T1 Relaxation

MRI contrast is fundamentally determined by the relaxation times of water protons in tissue, primarily the longitudinal (T1) and transverse (T2) relaxation times.[1] Paramagnetic contrast agents, which possess unpaired electrons, create strong, fluctuating local magnetic fields that enhance the relaxation rates of nearby water protons.[2][3] This phenomenon, known as Paramagnetic Relaxation Enhancement (PRE), is the cornerstone of their function.[4] For T1 agents like mangafodipir, the primary effect is a shortening of the T1 relaxation time, which results in a brighter signal on T1-weighted MR images.[1][2]

The efficacy of a T1 contrast agent is quantified by its relaxivity (r₁), defined as the increase in the longitudinal relaxation rate (R₁ = 1/T₁) per millimolar concentration of the agent.[5][6] The relationship between the observed relaxation rate (1/T₁obs) and the agent's concentration is given by:

1/T₁obs = 1/T₁d + r₁ * [C]

where 1/T₁d is the diamagnetic relaxation rate of the tissue protons before contrast administration and [C] is the molar concentration of the paramagnetic agent.

The underlying physics governing this interaction is described by the Solomon-Bloembergen-Morgan (SBM) theory .[7][8] According to the SBM model, the inner-sphere relaxivity (the dominant contribution for agents like manganese) is influenced by several key parameters:

-

Hydration Number (q): The number of water molecules directly coordinated to the paramagnetic metal ion in its inner coordination sphere. Relaxivity is directly proportional to q.[6]

-

Water Residence Lifetime (τₘ): The average time a water molecule spends coordinated to the metal ion. For optimal relaxivity, the rate of water exchange (kₑₓ = 1/τₘ) must be fast, but not too fast.[6][9]

-

Rotational Correlation Time (τᵣ): The time it takes for the paramagnetic complex to rotate by one radian. Slower tumbling (longer τᵣ), which occurs with larger molecules or when the agent binds to macromolecules, leads to more efficient relaxation and higher relaxivity.[4][9]

-

Electron Spin Relaxation Time (τₛ): The characteristic time for the relaxation of the unpaired electron spins of the metal ion.

Mangafodipir Trisodium: A Prodrug Designed for In Vivo Activation

Mangafodipir trisodium is a chelate complex formed between a paramagnetic manganese(II) ion and the ligand fodipir (dipyridoxyl diphosphate, DPDP).[10][11] In its intact, administered form, Mn-DPDP exhibits a relatively low T1 relaxivity.[5][12] This is a deliberate design feature; the hexadentate fodipir ligand tightly binds the Mn²⁺ ion, leaving no coordination sites available for inner-sphere water molecules (q=0).[12][13] Consequently, the primary mechanism for T1 enhancement is unavailable when the complex is intact.

The true efficacy of mangafodipir is unlocked through its in vivo biotransformation, a process that effectively turns it into a targeted manganese delivery system.[14] This process involves two primary metabolic steps:

-

Dephosphorylation: The parent compound, MnDPDP, is rapidly metabolized by phosphatases in the blood and liver, which sequentially remove the two phosphate groups from the fodipir ligand. This results in the formation of manganese dipyridoxyl monophosphate (MnDPMP) and subsequently manganese dipyridoxyl ethylenediamine diacetate (MnPLED).[15][16][17]

-

Transmetallation: Concurrently with dephosphorylation, the manganese ion is released from the ligand through an exchange with endogenous zinc ions.[14][16] This transmetallation process is a key step, as it liberates the paramagnetic Mn²⁺ ion from the chelating ligand. The resulting zinc-ligand complexes (e.g., ZnPLED) are pharmacologically inactive from an imaging perspective.[15][16]

This metabolic cascade leads to a transient increase in the local concentration of "free" Mn²⁺ ions, which are then available for uptake by specific tissues.

// Visual styling Admin [width=2.5]; Metabolites [width=2.5]; Mn_Release [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", width=2.5]; Uptake [width=2.5]; Binding [width=2.5]; Enhancement [shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5]; } dot Caption: In vivo biotransformation and activation pathway of mangafodipir trisodium.

Hepatocellular Uptake and the Mechanism of T1 Contrast Enhancement

The liberated Mn²⁺ ions are biologically recognized as analogues of calcium ions (Ca²⁺) and are actively taken up by cells through voltage-gated calcium channels.[13][18] Tissues with high concentrations of these channels, such as the liver, pancreas, and myocardium, demonstrate significant manganese uptake.[14][18][19] Healthy hepatocytes avidly accumulate Mn²⁺, whereas most metastatic lesions and hepatocellular carcinomas show minimal or no uptake due to differences in cellular composition and metabolism.[10][20]

This differential uptake is the basis of its diagnostic utility. Once inside the hepatocyte, the Mn²⁺ ion dramatically alters the T1 relaxation time of the surrounding water protons. The intracellular environment is fundamentally different from dilute aqueous solution, and two factors critically amplify the relaxivity of the internalized Mn²⁺:

-

Rehydration: The free Mn²⁺ ion can now directly coordinate with intracellular water molecules, establishing an inner-sphere relaxation pathway (q > 0).

-

Macromolecular Binding: The Mn²⁺ ions bind to intracellular proteins and other macromolecules.[15] This binding drastically slows the rotational motion of the Mn²⁺-water complex, increasing the rotational correlation time (τᵣ). As predicted by SBM theory, this slower tumbling shifts the spectral density function closer to the Larmor frequency, resulting in a highly efficient T1 relaxation and a substantial increase in relaxivity.[9]

The result is a powerful T1 shortening effect specifically within healthy liver parenchyma, causing it to become significantly brighter on T1-weighted images. Tumorous tissue, which does not accumulate manganese, remains unenhanced, creating a high degree of contrast and facilitating lesion detection.[10][14] Liver enhancement begins within minutes of administration and can be detected for up to 24 hours.[14][15]

Quantitative Data Summary

The effectiveness of mangafodipir's mechanism is evident in the stark difference between the relaxivity of the intact chelate and the effective relaxivity of the manganese once it is released and taken up by liver tissue.

| Agent Form | Magnetic Field | Temperature | r₁ Relaxivity (mM⁻¹s⁻¹) | Key Mechanistic Feature |

| Mangafodipir (Mn-DPDP) | 20 MHz | 40 °C | 2.8[12] | Intact chelate, no inner-sphere water (q=0), low relaxivity. |

| Liberated Mn²⁺ (in liver) | 0.5 - 2.0 T | 37 °C | >3x that of Gd-based agents[21] | Intracellular uptake, binding to macromolecules, slow tumbling, high relaxivity. |

Experimental Protocols for Mechanistic Validation

The characterization of mangafodipir's mechanism relies on a combination of in vitro and in vivo experimental methodologies.

Protocol 1: In Vitro Relaxivity Measurement of Intact Mangafodipir

This protocol determines the intrinsic relaxivity (r₁) of the intact mangafodipir trisodium complex.

Objective: To measure the T1 relaxivity (r₁) of mangafodipir trisodium in a controlled phantom environment.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of mangafodipir trisodium in deionized water or a relevant buffer (e.g., phosphate-buffered saline).

-

Phantom Preparation: Create a series of phantoms (e.g., in 15 mL centrifuge tubes) with varying concentrations of mangafodipir (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0 mM). Ensure precise dilution.

-

Temperature Equilibration: Place the phantoms in a water bath set to a standard temperature (e.g., 37 °C) for at least 30 minutes to ensure thermal equilibrium.

-

MRI Acquisition:

-

Place the phantoms in the MRI scanner.

-

Acquire T1 data using a multi-slice inversion recovery spin-echo sequence. A range of inversion times (TI) should be used (e.g., 50, 100, 200, 400, 800, 1600, 3200 ms) to accurately map the T1 recovery curve for each phantom.

-

-

Data Analysis:

-

For each phantom, fit the signal intensity (S) versus TI data to the equation: S(TI) = S₀ |1 - 2e^(-TI/T₁)| to calculate the T1 value.

-

Calculate the relaxation rate R₁ (1/T₁) for each concentration.

-

Plot R₁ as a function of mangafodipir concentration ([C]).

-

Perform a linear regression on the data. The slope of the resulting line is the T1 relaxivity (r₁) in units of s⁻¹mM⁻¹.

-

Protocol 2: In Vivo Biotransformation and Pharmacokinetic Analysis

This protocol quantifies the rate and extent of mangafodipir metabolism in a preclinical model.

Objective: To measure the plasma concentrations of mangafodipir (MnDPDP) and its primary metabolites over time following intravenous administration.

Methodology:

-

Animal Model: Use a suitable animal model, such as the beagle dog, as described in the literature.[16]

-

Catheterization: Place catheters for both intravenous agent administration and serial blood sampling.

-

Agent Administration: Administer a defined dose of mangafodipir trisodium intravenously (e.g., 10 µmol/kg).[16]

-

Blood Sampling:

-

Collect heparinized blood samples at predetermined time points (e.g., pre-dose, and 1, 5, 15, 30, 60, and 120 minutes post-infusion).

-

Crucial Step: Immediately after collection, mix each blood sample with solid trisodium phosphate to raise the pH to ~10.0.[17] This step is essential to inhibit further enzymatic dephosphorylation and transmetallation in the sample tube, ensuring the measured metabolite concentrations accurately reflect the in vivo state at the moment of sampling.[17]

-

-

Sample Processing: Centrifuge the blood samples to separate the plasma. Perform ultrafiltration on the plasma to remove proteins.[17]

-

HPLC Analysis:

-

Analyze the plasma ultrafiltrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[17]

-

Use a mixed-bed anion exchange/reversed-phase column to simultaneously separate and quantify MnDPDP, MnDPMP, MnPLED, and their corresponding zinc-transmetallated forms (ZnDPDP, ZnDPMP, ZnPLED).[17]

-

-

Data Analysis: Plot the concentration of each compound versus time to generate pharmacokinetic profiles, allowing for the calculation of half-life and metabolic rates.

Conclusion

The T1 relaxivity mechanism of mangafodipir trisodium is a sophisticated, multi-step process that distinguishes it from conventional MRI contrast agents. It functions as a prodrug, leveraging in vivo metabolic pathways to achieve targeted delivery of paramagnetic manganese ions to hepatocytes. The initial chelated form possesses low relaxivity, ensuring stability during circulation. Following enzymatic dephosphorylation and transmetallation, the liberated Mn²⁺ is taken up by healthy liver cells. The subsequent binding of these ions to intracellular macromolecules drastically slows their molecular tumbling, leading to a highly efficient T1 relaxation enhancement. This targeted amplification of relaxivity within healthy tissue, but not in lesions, provides a powerful and specific mechanism for high-contrast liver imaging. Understanding this intricate pathway is crucial for the development of future generations of targeted and activatable molecular imaging agents.

References

-

GE Healthcare Canada Inc. (2006-11-23). PRODUCT MONOGRAPH TESLASCAN (mangafodipir trisodium) Injection 37.9 mg/mL (50 μmol/mL)*.

-

National Center for Biotechnology Information (n.d.). Mangafodipir. PubChem Compound Summary for CID 76967443.

-

RxList. (n.d.). Teslascan (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings.

-

Carla, D., et al. (n.d.). Mn-Based MRI Contrast Agents: An Overview. PMC - NIH.

-

Elster, A. D. (n.d.). Paramagnetic relaxation. Questions and Answers in MRI.

-

Reimer, P., & Parizel, P. M. (Eds.). (n.d.). MRI Contrast Agents.

-

Toft, K. G., et al. (1997). Metabolism of mangafodipir trisodium (MnDPDP), a new contrast medium for magnetic resonance imaging, in beagle dogs. PubMed.

-

Radiopaedia. (2024-07-09). Paramagnetic contrast agents.

-

MDPI. (n.d.). Manganese-Based Contrast Agents as Alternatives to Gadolinium: A Comprehensive Review.

-

Caravan, P., et al. (2007). Synthesis and Evaluation of a High Relaxivity Manganese(II)-Based MRI Contrast Agent. Inorganic Chemistry - ACS Publications.

-

Valtonen, J., et al. (1998). The effect of paramagnetic contrast media on T1 relaxation times in brain tumors. PubMed.

-

MGH/HST Martinos Center for Biomedical Imaging. (n.d.). The effect of paramagnetic contrast media on T1 relaxation times in brain tumors.

-

Wikipedia. (n.d.). Mangafodipir.

-

Ananta, N. R., et al. (2010). Manganese-based MRI contrast agents: past, present and future. PMC - PubMed Central.

-

Pan, D., et al. (2011). Revisiting an old friend: manganese-based MRI contrast agents. PMC - PubMed Central.

-

National Center for Biotechnology Information (n.d.). Mangafodipir Trisodium. PubChem Compound Summary for CID 160036.

-

Selleck Chemicals. (n.d.). Mangafodipir Trisodium.

-

Wahsner, J., et al. (2022). A Comprehensive Introduction to Magnetic Resonance Imaging Relaxometry and Contrast Agents. PMC - PubMed Central.

-

LNCMI. (n.d.). Paramagnetic relaxation enhancement.

-

MedChemExpress. (n.d.). Mangafodipir trisodium (MnDPDP).

-

National Center for Biotechnology Information (n.d.). Mangafodipir (trisodium). PubChem Compound Summary for CID 122198135.

-

De, S. (n.d.). Basic MR relaxation mechanisms and contrast agent design. SciSpace.

-

Canet, E., et al. (n.d.). Dynamic evaluation of the hepatic uptake and clearance of manganese-based MRI contrast agents: A 31P NMR study on the isolated. ORBi UMONS.

-

ResearchGate. (n.d.). Manganese uptake in the body. Manganese-enhanced images (a) at native....

-

de Ligt, M., & van der Ligt, J. (2020). MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue. PMC - NIH.

-

Radiology Key. (2018-11-08). Contrast Agents and Relaxation Effects.

-

Elster, A. D. (n.d.). Solomon-Bloembergen-Morgan theory. Questions and Answers in MRI.

-

Bar-Shir, A. (2020). New Strategies in the Design of Paramagnetic CAs. PMC - PubMed Central.

-

Hustvedt, S. O., & Grant, D. (1997). Mangafodipir trisodium injection, a new contrast medium for magnetic resonance imaging: in vitro metabolism and protein binding studies of the active component MnDPDP in human blood. PubMed.

-

Hauser, R. A., et al. (1996). Blood manganese correlates with brain magnetic resonance imaging changes in patients with liver disease. PubMed.

-

FLORE. (n.d.). NMR relaxation of paramagnetic systems and biomolecules.

-

National Cancer Institute. (n.d.). Definition of mangafodipir trisodium. NCI Drug Dictionary.

-

AuntMinnie. (n.d.). Oral manganese MRI contrast shows promise for liver metastases.

-

ResearchGate. (2009). (PDF) Mangafodipir trisodium: review of its use as an injectable contrast medium for magnetic resonance imaging.

-

ResearchGate. (n.d.). Paramagnetic NMR Relaxation Enhancement: Recent Advances in Theory.

-

Patel, N., et al. (2018). Manganese-Enhanced Magnetic Resonance Imaging of the Heart. PMC - PubMed Central.

-

ResearchGate. (n.d.). (PDF) Contrast Agents: Magnetic Resonance.

-

Toft, K. G., et al. (1997). Mangafodipir trisodium injection, a new contrast medium for magnetic resonance imaging: detection and quantitation of the parent compound MnDPDP and metabolites in human plasma by high performance liquid chromatography. PubMed.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. radiopaedia.org [radiopaedia.org]

- 3. A Comprehensive Introduction to Magnetic Resonance Imaging Relaxometry and Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mriquestions.com [mriquestions.com]

- 5. Revisiting an old friend: manganese-based MRI contrast agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Contrast Agents and Relaxation Effects | Radiology Key [radiologykey.com]

- 8. mriquestions.com [mriquestions.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mangafodipir | C22H30MnN4O14P2 | CID 76967443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Mangafodipir - Wikipedia [en.wikipedia.org]

- 12. Mn-Based MRI Contrast Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Teslascan (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 15. pdf.hres.ca [pdf.hres.ca]

- 16. Metabolism of mangafodipir trisodium (MnDPDP), a new contrast medium for magnetic resonance imaging, in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mangafodipir trisodium injection, a new contrast medium for magnetic resonance imaging: detection and quantitation of the parent compound MnDPDP and metabolites in human plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Manganese‐Enhanced Magnetic Resonance Imaging of the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. auntminnie.com [auntminnie.com]

- 21. researchgate.net [researchgate.net]

The Pharmacokinetic Journey of Mangafodipir Trisodium: An In-Depth Technical Guide to its Metabolism and Excretion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mangafodipir trisodium, formerly marketed as Teslascan®, is a paramagnetic contrast agent developed for magnetic resonance imaging (MRI), particularly for the detection and characterization of liver lesions.[1][2][3] Its unique mechanism of action relies on the in vivo dissociation of the mangafodipir chelate, which is composed of a central paramagnetic manganese(II) ion and the organic ligand fodipir (dipyridoxyl diphosphate or DPDP).[1][4] This dissociation allows for the differential uptake of manganese by healthy hepatocytes, leading to a T1-weighted signal enhancement that improves the delineation of abnormal tissue.[3][5] A comprehensive understanding of the metabolic fate and excretion pathways of both the manganese ion and the fodipir ligand is paramount for drug development professionals and researchers exploring its diagnostic and potential therapeutic applications.[1][6] This guide provides a detailed technical overview of the complex processes governing the metabolism and excretion of mangafodipir trisodium.

Part 1: In Vivo Dissociation and Initial Distribution

Following intravenous administration, mangafodipir trisodium undergoes a rapid and complex series of metabolic transformations in the bloodstream.[7][8] The parent compound, manganese dipyridoxyl diphosphate (MnDPDP), is subject to two primary metabolic pathways: dephosphorylation and transmetallation.[7][9]

Dephosphorylation: The phosphate groups of the fodipir ligand are sequentially cleaved, leading to the formation of manganese dipyridoxyl monophosphate (MnDPMP) and subsequently manganese dipyridoxyl ethylenediamine (MnPLED).[7][8]

Transmetallation: Concurrently, the manganese ion is released from the chelate through an exchange with endogenous plasma zinc.[10][11] This process results in the formation of the corresponding zinc-ligand complexes: ZnDPDP, ZnDPMP, and ZnPLED.[7][8] In vitro studies have shown that this transmetallation with zinc is nearly complete within one minute of exposure to human whole blood.[11]

The dissociation of mangafodipir results in two distinct entities with divergent pharmacokinetic profiles: the manganese ion and the fodipir ligand and its metabolites.[10]

Initial Pharmacokinetics

The initial plasma half-life of manganese released from mangafodipir is short, estimated to be 20 minutes or less.[10][12] This rapid clearance from the plasma is attributed to its significant uptake into various organs, including the liver, pancreas, kidneys, and spleen.[10][12][13] In contrast, the initial plasma half-life of the fodipir ligand is approximately 50 minutes.[1][10]

The volume of distribution for manganese is reported to be between 0.5 and 1.5 L/kg, suggesting a broader distribution beyond the plasma compartment.[10][14] Conversely, the volume of distribution for fodipir is 0.17 to 0.45 L/kg, indicating its distribution is primarily confined to the extracellular fluid.[10][14]

Part 2: The Divergent Fates of Manganese and Fodipir

The metabolic and excretory pathways of the manganese ion and the fodipir ligand are fundamentally different, reflecting their distinct physicochemical properties and biological handling.

The Metabolic Journey and Excretion of Fodipir

The fodipir ligand (DPDP) and its dephosphorylated metabolites (DPMP and PLED) exhibit negligible protein binding in human blood.[10][11] This characteristic facilitates their efficient clearance from the body.

The primary route of elimination for the fodipir ligand and its metabolites is through renal excretion.[10][14] Following administration, nearly all of the ligand is excreted in the urine within 24 hours.[10] A negligible amount is eliminated via the feces.[10] The plasma clearance of the ligand is close to the glomerular filtration rate, further supporting its primary renal elimination pathway.[7][15]

The Biological Handling and Excretion of Manganese

The manganese released from mangafodipir is subject to the body's natural homeostatic mechanisms for this essential trace element. A portion of the released manganese, approximately 27%, binds to plasma proteins.[1][10][11]

The excretion of the manganese component of mangafodipir is a slower and more complex process compared to the fodipir ligand. The major route of manganese elimination is through hepatobiliary excretion into the feces.[7][13][16] Approximately 15-20% of the administered manganese is eliminated in the urine within the first 24 hours.[10][13] The remainder is predominantly excreted in the feces over the subsequent four days.[10] Studies in rats have shown that a significant portion of the radioactive dose of manganese from mangafodipir is recovered in the bile.[16]

Part 3: Visualizing the Pathways

To provide a clearer understanding of the complex metabolic and excretory processes, the following diagrams illustrate the key pathways.

Caption: Metabolic fate and excretion of mangafodipir trisodium.

Part 4: Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of mangafodipir trisodium and its components.

| Parameter | Manganese (Mn²⁺) | Fodipir (DPDP) & Metabolites | Reference(s) |

| Initial Plasma Half-life | ≤ 20 minutes | ~50 minutes | [1][10][12] |

| Volume of Distribution | 0.5 - 1.5 L/kg | 0.17 - 0.45 L/kg | [10][14] |

| Protein Binding | ~27% | Negligible | [1][10][11] |

| Primary Excretion Route | Fecal (via bile) | Renal (urine) | [7][10][13][14] |

| Urinary Excretion (24h) | 15-20% | ~99% | [10] |

| Fecal Excretion | Majority over 4 days | Negligible | [10] |

Part 5: Experimental Protocols for Metabolite Analysis

The analysis of mangafodipir and its metabolites in biological matrices is crucial for pharmacokinetic studies. While specific, detailed protocols from the original studies are not fully available, a general methodology can be outlined based on the described techniques.

Protocol: Analysis of Mangafodipir and its Metabolites in Plasma

This protocol describes a general workflow for the quantification of MnDPDP and its dephosphorylated and transmetallated metabolites in plasma samples.

1. Sample Collection and Preparation:

- Collect whole blood samples in heparinized tubes at predetermined time points following mangafodipir administration.

- Immediately centrifuge the samples at 4°C to separate the plasma.

- Store plasma samples at -80°C until analysis.

- For analysis, thaw plasma samples on ice.

2. Protein Precipitation:

- To a known volume of plasma (e.g., 200 µL), add a protein precipitating agent such as acetonitrile or methanol in a 3:1 ratio (v/v).

- Vortex the mixture vigorously for 1 minute.

- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

3. Sample Analysis by High-Performance Liquid Chromatography (HPLC):

- Carefully transfer the supernatant to an HPLC vial.

- Inject a specific volume of the supernatant onto a suitable HPLC column (e.g., a reverse-phase C18 column).

- Employ a gradient elution method with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

- Use a UV detector set at an appropriate wavelength to detect the parent drug and its metabolites.

- For radiolabeled studies, a radiodetector can be used in-line with the UV detector.

4. Data Analysis:

- Identify and quantify the peaks corresponding to MnDPDP, MnDPMP, MnPLED, and the zinc-containing metabolites by comparing their retention times and peak areas to those of known analytical standards.

- Construct a standard curve using known concentrations of the analytes to determine the concentrations in the plasma samples.

Start [label="Plasma Sample Collection"];

Centrifuge [label="Centrifugation to\nSeparate Plasma"];

Store [label="Storage at -80°C"];

Thaw [label="Thaw Sample on Ice"];

Precipitate [label="Protein Precipitation\n(e.g., Acetonitrile)"];

Centrifuge2 [label="Centrifugation to\nPellet Proteins"];

Supernatant [label="Transfer Supernatant\nto HPLC Vial"];

HPLC [label="HPLC Analysis\n(Reverse-Phase C18)"];

Analysis [label="Data Analysis and\nQuantification"];

Start -> Centrifuge;

Centrifuge -> Store;

Store -> Thaw;

Thaw -> Precipitate;

Precipitate -> Centrifuge2;

Centrifuge2 -> Supernatant;

Supernatant -> HPLC;

HPLC -> Analysis;

}

Caption: Workflow for plasma metabolite analysis.

Conclusion

The metabolism and excretion of mangafodipir trisodium are characterized by the rapid in vivo dissociation of the parent compound into its constituent manganese ion and fodipir ligand. These two components follow distinct and independent pharmacokinetic pathways. The fodipir ligand and its metabolites are rapidly cleared from the body primarily through renal excretion. In contrast, the manganese ion is distributed to various tissues, with the liver playing a central role in its uptake and subsequent slow elimination via the biliary-fecal route. A thorough understanding of these divergent pathways is essential for the safe and effective use of mangafodipir and for the development of future manganese-based diagnostic and therapeutic agents.

References

-

RxList. Teslascan (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

-

Toft KG, Hustvedt SO, Grant D, et al. Metabolism and pharmacokinetics of MnDPDP in man. Acta Radiol. 1997;38(4 Pt 2):677-689. [Link]

-

Hustvedt SO, Grant D, Southon TE, et al. Metabolism of mangafodipir trisodium (MnDPDP), a new contrast medium for magnetic resonance imaging, in beagle dogs. Drug Metab Dispos. 1997;25(7):844-851. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 76967443, Mangafodipir. [Link]

-

GE Healthcare Canada Inc. PRODUCT MONOGRAPH TESLASCAN* (mangafodipir trisodium) Injection. November 23, 2006. [Link]

-

Jynge P, Brurok H, Karlsson JOG. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue. Contrast Media Mol Imaging. 2020;2020:8843132. [Link]

-

European Medicines Agency. Teslascan: EPAR - Product Information. [Link]

-

Grant D, Zech K, Holtz E. Mangafodipir trisodium injection, a new contrast medium for magnetic resonance imaging: in vitro metabolism and protein binding studies of the active component MnDPDP in human blood. J Pharm Biomed Anal. 1997;15(7):983-988. [Link]

-

Lim KO, Stark DD, Leese PT, et al. MR imaging properties and pharmacokinetics of MnDPDP in healthy volunteers. J Magn Reson Imaging. 1991;1(4):395-402. [Link]

-

Toft KG, Hustvedt SO, Grant D, et al. Metabolism and pharmacokinetics of MnDPDP in man. Taylor & Francis Online. [Link]

-

Semelka RC, Helmberger TK. Mangafodipir trisodium: review of its use as an injectable contrast medium for magnetic resonance imaging. Reports in Medical Imaging. 2009;2:55-68. [Link]

-

Toft KG, Hustvedt SO, Grant D, et al. Metabolism and pharmacokinetics of MnDPDP in man. DeepDyve. [Link]

-

Hustvedt SO, Svendsen JS, Grant D, et al. Plasma pharmacokinetics, tissue distribution and excretion of MnDPDP in the rat and dog after intravenous administration. Acta Radiol. 1997;38(4 Pt 2):690-699. [Link]

-

Spadaro M, Gerin G, Toso F, et al. Pharmacokinetic-pharmacodynamic modeling of manganese after a single intravenous infusion of mangafodipir in patients with acute alcoholic hepatitis. Ther Drug Monit. 2005;27(4):469-476. [Link]

-

Wikipedia. Mangafodipir. [Link]

-

Regge D, Cirillo S, O'Dwyer R, et al. Mangafodipir trisodium: review of its use as an injectable contrast medium for magnetic resonance imaging. ResearchGate. [Link]

-

MR-TIP. MRI - Teslascan. [Link]

-

MRI Questions. Manganese Contrast and Teslascan. [Link]

-

Karlsson-Tuner Invest AS. POSSIBLE TO PREVENT WITH FODIPIR. [Link]

-

Le-Rademacher J, Cornejo K, Butman JA, et al. Manganese-Enhanced MRI of the Brain in Healthy Volunteers. AJNR Am J Neuroradiol. 2011;32(11):2135-2141. [Link]

-

O'Neal SL, Zheng W. Manganese toxicity upon overexposure. Toxicol Res. 2015;31(4):345-357. [Link]

-

Laskar A, El-Gayar AM, Shang F, et al. Fodipir and its dephosphorylated derivative dipyridoxyl ethyldiamine are involved in mangafodipir-mediated cytoprotection against 7β-hydroxycholesterol-induced cell death. Pharmacology. 2013;92(3-4):182-186. [Link]

-

Karlsson JOG, Tunev D, Ignarro LJ. Evidence that fodipir (DPDP) binds neurotoxic Pt2+ with a high affinity: An electron paramagnetic resonance study. Nitric Oxide. 2019;92:25-30. [Link]

-

Hamm B, Vogl TJ, Branding G, et al. Contrast-enhanced MRI of the liver with mangafodipir trisodium: imaging technique and results. J Comput Assist Tomogr. 2002;26(2):216-222. [Link]

-

Hamm B, Vogl TJ, Branding G, et al. Contrast-enhanced MRI of the liver with mangafodipir trisodium: imaging technique and results. Semantic Scholar. [Link]

-

Sahani D, O'Malley ME, Bhat S, et al. Uptake of mangafodipir trisodium in liver metastases from endocrine tumors. J Magn Reson Imaging. 1998;8(3):682-686. [Link]

Sources

- 1. Mangafodipir - Wikipedia [en.wikipedia.org]

- 2. MRI - Teslascan - MR-TIP: Database [mr-tip.com]

- 3. Contrast-enhanced MRI of the liver with mangafodipir trisodium: imaging technique and results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mriquestions.com [mriquestions.com]

- 6. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism and pharmacokinetics of MnDPDP in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of mangafodipir trisodium (MnDPDP), a new contrast medium for magnetic resonance imaging, in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. deepdyve.com [deepdyve.com]

- 10. Teslascan (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 11. Mangafodipir trisodium injection, a new contrast medium for magnetic resonance imaging: in vitro metabolism and protein binding studies of the active component MnDPDP in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. MR imaging properties and pharmacokinetics of MnDPDP in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mangafodipir | C22H30MnN4O14P2 | CID 76967443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Investigating the Antioxidant Properties of Mangafodipir Trisodium

Abstract

Mangafodipir trisodium, initially developed as a magnetic resonance imaging (MRI) contrast agent, has garnered significant scientific interest for its potent antioxidant properties. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the antioxidant mechanisms of mangafodipir trisodium. We delve into its core superoxide dismutase (SOD) mimetic activity and explore its potential for mitigating oxidative stress in various pathological conditions. This document offers a blend of theoretical background and practical, step-by-step protocols for key in vitro and in vivo assays, underpinned by a commitment to scientific integrity and logical experimental design. Visual diagrams are provided to elucidate complex pathways and workflows, ensuring clarity and reproducibility.

Introduction: The Evolution of Mangafodipir Trisodium from Imaging to Therapy

Mangafodipir trisodium (formerly known as Teslascan™) is a chelate complex consisting of a paramagnetic manganese(II) ion and the organic ligand fodipir (dipyridoxyl diphosphate, DPDP).[1] While its initial application was to enhance contrast in liver MRI, serendipitous discoveries revealed its significant antioxidant capabilities.[1] This has led to a paradigm shift in its research focus, with investigations now centered on its therapeutic potential as a cytoprotective agent in conditions underscored by oxidative stress, such as chemotherapy-induced toxicities and ischemia-reperfusion injury.[2][3]

The antioxidant prowess of mangafodipir is primarily attributed to its ability to mimic the enzymatic activity of manganese superoxide dismutase (MnSOD), a crucial endogenous antioxidant enzyme that catalyzes the dismutation of the highly reactive superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[1][3] This SOD mimetic activity is dependent on the manganese ion remaining bound to the fodipir ligand.[1] Furthermore, there is evidence to suggest that mangafodipir and its metabolites may exert additional antioxidant effects through the chelation of redox-active iron, thereby preventing the formation of the highly damaging hydroxyl radical.[2][4]

This guide will provide the necessary tools to rigorously evaluate these antioxidant properties in a laboratory setting.

Core Antioxidant Mechanisms of Mangafodipir Trisodium

The primary antioxidant defense conferred by mangafodipir trisodium is its intrinsic SOD-mimetic activity. In situations of excessive oxidative stress, the production of superoxide radicals can overwhelm the capacity of endogenous SOD enzymes. Mangafodipir steps in to supplement this activity, mitigating the downstream damaging effects of superoxide.

A secondary, yet significant, proposed mechanism is the chelation of unbound iron. The Fenton and Haber-Weiss reactions, which generate the highly reactive hydroxyl radical (•OH), are catalyzed by the presence of free iron. By sequestering this iron, mangafodipir can inhibit this critical step in the propagation of oxidative damage.

Caption: Antioxidant mechanisms of mangafodipir trisodium.

In Vitro Investigation of Antioxidant Properties

A tiered approach, starting with cell-free assays and progressing to cell-based models, is recommended to thoroughly characterize the antioxidant profile of mangafodipir trisodium.

Superoxide Scavenging Activity

The cornerstone of mangafodipir's antioxidant action is its ability to neutralize superoxide radicals. Two robust and widely accepted methods for quantifying this activity are the cytochrome c reduction assay and the nitroblue tetrazolium (NBT) assay.

Principle: This assay relies on a superoxide-generating system, typically xanthine and xanthine oxidase. The superoxide radicals produced reduce cytochrome c, which can be monitored spectrophotometrically by an increase in absorbance at 550 nm. A superoxide scavenger like mangafodipir will compete with cytochrome c for the superoxide radicals, thus inhibiting the reduction of cytochrome c.

Experimental Protocol:

-

Reagent Preparation:

-

Potassium phosphate buffer (50 mM, pH 7.8)

-

EDTA solution (10 mM)

-

Cytochrome c solution (from horse heart, 1.2 mM in buffer)

-

Xanthine solution (1 mM in buffer)

-

Xanthine oxidase solution (from buttermilk, 0.4 U/mL in buffer, prepare fresh)

-

Mangafodipir trisodium stock solution (dissolved in buffer to desired concentrations)

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

50 µL Potassium phosphate buffer

-

10 µL EDTA solution

-

10 µL Cytochrome c solution

-

10 µL Xanthine solution

-

10 µL Mangafodipir trisodium solution (or buffer for control)

-

-

Initiate the reaction by adding 10 µL of xanthine oxidase solution.

-

Immediately measure the absorbance at 550 nm in a microplate reader at 1-minute intervals for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of cytochrome c reduction (ΔA550/min) for both control and mangafodipir-treated samples.

-

The percentage of inhibition is calculated as: % Inhibition = [1 - (Rate with Mangafodipir / Rate of Control)] * 100

-

An IC₅₀ value (the concentration of mangafodipir that causes 50% inhibition) can be determined by plotting the percentage of inhibition against different concentrations of mangafodipir.

-

Caption: Workflow for the cytochrome c reduction assay.

Principle: In this assay, superoxide radicals reduce the yellow, water-soluble NBT to a blue, water-insoluble formazan product. The formation of formazan can be quantified spectrophotometrically. The presence of a superoxide scavenger will inhibit the reduction of NBT, leading to a decrease in the blue color formation.[5][6]

Experimental Protocol:

-

Reagent Preparation:

-

Phosphate buffer (100 mM, pH 7.4)

-

NADH solution (468 µM in buffer)

-

NBT solution (156 µM in buffer)

-

Phenazine methosulfate (PMS) solution (60 µM in buffer, prepare fresh and protect from light)

-

Mangafodipir trisodium stock solution (dissolved in buffer to desired concentrations)

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

50 µL Mangafodipir trisodium solution (or buffer for control)

-

50 µL NBT solution

-

50 µL NADH solution

-

-

Initiate the reaction by adding 50 µL of PMS solution.

-

Incubate at room temperature for 5 minutes.

-

Measure the absorbance at 560 nm.

-

-

Data Analysis:

-

The percentage of superoxide scavenging is calculated as: % Scavenging = [1 - (Absorbance of Sample / Absorbance of Control)] * 100

-

Determine the IC₅₀ value as described for the cytochrome c assay.

-

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the antioxidant activity of a compound within a cellular environment, thus providing a more biologically relevant assessment.[7] The assay utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable. Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[8] An antioxidant will reduce the amount of ROS available to oxidize DCFH, resulting in decreased fluorescence.

Experimental Protocol:

-

Cell Culture:

-

Assay Procedure:

-

Wash the confluent cell monolayer with phosphate-buffered saline (PBS).

-

Treat the cells with various concentrations of mangafodipir trisodium and 25 µM DCFH-DA in cell culture medium for 1 hour at 37°C.

-

Wash the cells with PBS to remove the treatment solution.

-

Induce oxidative stress by adding 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical generator.

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence (excitation 485 nm, emission 538 nm) every 5 minutes for 1 hour.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence measurements.

-

The CAA value is calculated as: CAA unit = 100 - (AUC_sample / AUC_control) * 100

-

Results can be expressed as quercetin equivalents by creating a standard curve with quercetin.

-

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

In Vivo Investigation of Antioxidant Efficacy

To assess the therapeutic potential of mangafodipir trisodium, it is crucial to evaluate its efficacy in relevant animal models of diseases where oxidative stress plays a key pathogenic role.

Doxorubicin-Induced Cardiotoxicity Model

Rationale: Doxorubicin is a widely used and effective anticancer drug, but its clinical use is limited by dose-dependent cardiotoxicity, which is mediated by the overproduction of ROS in cardiac tissue.[11] This model is therefore highly relevant for testing the protective effects of antioxidants.

Experimental Protocol (Rat Model):

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Induction of Cardiotoxicity: Administer doxorubicin at a cumulative dose of 15-20 mg/kg via intraperitoneal injections over a period of 2-4 weeks.[12][13]

-

Mangafodipir Treatment: Administer mangafodipir trisodium (e.g., 10 mg/kg, intraperitoneally) either as a pretreatment before each doxorubicin injection or as a post-treatment.

-

Endpoint Analysis:

-

Cardiac Function: Monitor cardiac function using echocardiography to assess parameters like ejection fraction and fractional shortening.

-

Biochemical Markers: Measure serum levels of cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB) as indicators of cardiac damage.

-

Oxidative Stress Markers: Homogenize heart tissue and measure levels of malondialdehyde (MDA) as a marker of lipid peroxidation, and the activity of endogenous antioxidant enzymes (SOD, catalase, glutathione peroxidase).

-

Histopathology: Perform histological analysis of heart tissue sections (e.g., H&E and Masson's trichrome staining) to evaluate for myocardial damage, fibrosis, and inflammation.

-

Ischemia-Reperfusion (I/R) Injury Model

Rationale: I/R injury is a common cause of tissue damage in conditions such as stroke, myocardial infarction, and organ transplantation. A burst of ROS upon reperfusion is a major contributor to this damage.[14][15][16] This model is ideal for evaluating the ability of mangafodipir to mitigate acute oxidative stress.

Experimental Protocol (Rodent Hind Limb Model):

-

Animal Model: Mice or rats can be used.

-

Induction of I/R Injury: Surgically induce ischemia in the hind limb by occluding the femoral artery for a defined period (e.g., 2-4 hours), followed by reperfusion.[17]

-

Mangafodipir Treatment: Administer mangafodipir trisodium intravenously or intraperitoneally prior to reperfusion.

-

Endpoint Analysis:

-

Tissue Viability: Assess muscle tissue damage using techniques such as 2,3,5-triphenyltetrazolium chloride (TTC) staining.

-

Inflammatory Markers: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in tissue homogenates.

-

Oxidative Stress Markers: Analyze tissue for markers of oxidative stress as described in the cardiotoxicity model.

-

Functional Recovery: Evaluate functional recovery of the limb over time.

-

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed effects.

Table 1: Example of Data Presentation for In Vitro Superoxide Scavenging Activity

| Compound | Concentration (µM) | Cytochrome c Reduction Inhibition (%) | NBT Scavenging Activity (%) |

| Mangafodipir | 1 | 25.3 ± 2.1 | 28.1 ± 3.5 |

| 10 | 52.8 ± 4.5 | 55.4 ± 4.9 | |

| 100 | 89.7 ± 3.8 | 91.2 ± 3.1 | |

| Quercetin (Positive Control) | 10 | 65.2 ± 5.3 | 68.9 ± 6.0 |

Table 2: Example of Data Presentation for In Vivo Doxorubicin-Induced Cardiotoxicity Model

| Treatment Group | Ejection Fraction (%) | Serum cTnI (ng/mL) | Myocardial MDA (nmol/mg protein) |

| Control | 75.6 ± 5.2 | 0.1 ± 0.02 | 1.2 ± 0.3 |

| Doxorubicin | 42.3 ± 4.8 | 2.5 ± 0.6 | 4.8 ± 0.9 |

| Doxorubicin + Mangafodipir | 65.9 ± 6.1 | 0.8 ± 0.2 | 2.1 ± 0.5* |

*p < 0.05 compared to Doxorubicin group

Safety and Toxicological Considerations

Mangafodipir trisodium has demonstrated a good safety profile in both preclinical and clinical settings.[18] Single-dose studies in rodents and dogs have shown high tolerance, and it is not found to be genotoxic.[18] However, at higher doses in repeat-dose studies, liver and kidney toxicity have been observed.[19] It is also noted to be teratogenic in rats and cause embryo- and foetotoxicity in rabbits.[19][20] Therefore, appropriate dose selection and monitoring for potential toxicities are essential in preclinical studies.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the investigation of the antioxidant properties of mangafodipir trisodium. By employing the detailed in vitro and in vivo protocols outlined herein, researchers can effectively characterize its SOD-mimetic activity and evaluate its therapeutic potential in a variety of oxidative stress-driven disease models. The provided methodologies, coupled with sound data analysis and interpretation, will contribute to a deeper understanding of this promising cytoprotective agent and may pave the way for its clinical translation beyond its original application in diagnostic imaging.

References

-

Brurok, H., et al. (1999). General toxicology of MnDPDP. Acta Radiologica Supplementum, 422, 83-85. [Link]

-

Li, T., et al. (2022). Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy. Cardiovascular Toxicology, 22(5), 391-403. [Link]

-

Zal-Kriz, V., et al. (2021). Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician. Frontiers in Cardiovascular Medicine, 8, 731156. [Link]

-

Mazukina, E. V., et al. (2021). Doxorubicin-induced cardiotoxicity model elaboration in rats and rabbits. Laboratory Animals for Science, (4). [Link]

-

Hayashi, H., et al. (2018). Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy. Methods in Molecular Biology, 1817, 213-221. [Link]

-

Wikipedia. (2023). Mangafodipir. [Link]

-

Nycomed Imaging AS. (2006). PRODUCT MONOGRAPH TESLASCAN* (mangafodipir trisodium) Injection 37.9 mg/mL (50 μmol/mL). [Link]

-

Merasto, S., et al. (2019). The in vivo animal model of doxorubicin (DOX) cardiotoxicity. The rats received saline or DOX 1 mg/kg/day for 10 days and were followed up to 11 weeks. [Link]

-

Naito, M. G., et al. (2021). An Overview of Ischemia–Reperfusion Injury: Review on Oxidative Stress and Inflammatory Response. Antioxidants, 10(11), 1693. [Link]

-

El-Khoueiry, A., et al. (2010). First Clinical Experience with the Magnetic Resonance Imaging Contrast Agent and Superoxide Dismutase Mimetic Mangafodipir as an Adjunct in Cancer Chemotherapy—A Translational Study. Cancers, 2(4), 1853-1867. [Link]

-

Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Assay. [Link]

-

Castillo, R. L., et al. (2022). Editorial: Mechanisms of Ischemia-Reperfusion Injury in Animal Models and Clinical Conditions: Current Concepts of Pharmacological Strategies. Frontiers in Pharmacology, 13, 880292. [Link]

-

Ali, M., et al. (2024). MnSOD Mimetics in Therapy: Exploring Their Role in Combating Oxidative Stress-Related Diseases. International Journal of Molecular Sciences, 25(23), 14789. [Link]

-

De Jong, J. W., et al. (1991). The occurrence of oxidative stress during reperfusion in experimental animals and men. Klinische Wochenschrift, 69(21-23), 1016-1022. [Link]

-

National Center for Biotechnology Information. (n.d.). Mangafodipir Trisodium. PubChem Compound Database. [Link]

-

Andreadou, I., et al. (2020). Oxidative Stress Evaluation in Ischemia Reperfusion Models: Characteristics, Limits and Perspectives. Antioxidants, 9(10), 911. [Link]

-

National Center for Biotechnology Information. (n.d.). Mangafodipir (trisodium). PubChem Compound Database. [Link]

-

Aurora Scientific. (2021). Varied Approaches to Study Ischemia/Reperfusion in Rodent Models. [Link]

-

Karlsson, J. O. G., et al. (2006). The magnetic resonance imaging contrast agent mangafodipir exerts antitumor activity via a previously described superoxide dismutase mimetic activity. Cancer Research, 66(1), 598. [Link]

-

Scribd. (n.d.). Superoxide Radical Scavenging Assay - Antioxidant. [Link]

-

European Medicines Agency. (2012). Medicinal product no longer authorised. [Link]

-

Zen-Bio, Inc. (2020). CAA Antioxidant Assay Kit. [Link]

-

Karlsson, J. O. G., et al. (2006). The Magnetic Resonance Imaging Contrast Agent Mangafodipir Exerts Antitumor Activity via a Previously Described Superoxide Dismutase Mimetic Activity. Cancer Research, 66(1), 598. [Link]

-

RxList. (2022). Teslascan (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

-

ResearchGate. (n.d.). Product Manual for Superoxide Dismutase Activity Assay. [Link]

-

Wan, X., et al. (2015). A Caco-2 cell-based quantitative antioxidant activity assay for antioxidants. Food Chemistry, 175, 439-445. [Link]

-

Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907. [Link]

-

Oriental Yeast Co., Ltd. (n.d.). SUPEROXIDE DISMUTASE (SOD). [Link]

-

Karlsson, J. O. G., et al. (2017). Mangafodipir a Selective Cytoprotectant — with Special Reference to Oxaliplatin and Its Association to Chemotherapy-Induced Peripheral Neuropathy (CIPN). Translational Oncology, 10(4), 641-649. [Link]

-

ResearchGate. (n.d.). SOD activity assay. (A) Scheme of the cytochrome c reduction-based... [Link]

-

Raj, G. V., et al. (2020). An Efficient Nitroblue Tetrazolium Staining and Bright-Field Microscopy Based Method for Detecting and Quantifying Intracellular Reactive Oxygen Species in Oocytes, Cumulus Cells and Embryos. Frontiers in Cell and Developmental Biology, 8, 734. [Link]

-

Rahman, M. M., et al. (2015). Assessment of the Antioxidant and Reactive Oxygen Species Scavenging Activity of Methanolic Extract of Caesalpinia crista Leaf. Evidence-Based Complementary and Alternative Medicine, 2015, 120396. [Link]

-

Xu, J. (2020). Superoxide Radical-scavenging Activity. Protocols.io. [Link]

-

Lisdat, F., et al. (1997). Superoxide Dismutase Activity Measurement Using Cytochrome c-Modified Electrode. Analytical Chemistry, 69(14), 2705-2710. [Link]

-

ResearchGate. (2025). Superior Therapeutic Index of Calmangafodipir in Comparison to Mangafodipir as a Chemotherapy Adjunct. [Link]

-

Jynge, P., et al. (2020). MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue. Diagnostics, 10(9), 675. [Link]

-

Karlsson, J. O. G., et al. (2015). Superior Therapeutic Index of Calmangafodipir in Comparison to Mangafodipir as a Chemotherapy Adjunct. Translational Oncology, 8(6), 492-502. [Link]

Sources

- 1. Mangafodipir - Wikipedia [en.wikipedia.org]

- 2. First Clinical Experience with the Magnetic Resonance Imaging Contrast Agent and Superoxide Dismutase Mimetic Mangafodipir as an Adjunct in Cancer Chemotherapy—A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MnSOD Mimetics in Therapy: Exploring Their Role in Combating Oxidative Stress-Related Diseases [mdpi.com]

- 4. Mangafodipir a Selective Cytoprotectant — with Special Reference to Oxaliplatin and Its Association to Chemotherapy-Induced Peripheral Neuropathy (CIPN) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scribd.com [scribd.com]

- 7. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. kamiyabiomedical.com [kamiyabiomedical.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician [frontiersin.org]

- 12. Doxorubicin-induced cardiotoxicity model elaboration in rats and rabbits | Laboratory Animals for Science [labanimalsjournal.ru]

- 13. Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy | Springer Nature Experiments [experiments.springernature.com]

- 14. An Overview of Ischemia–Reperfusion Injury: Review on Oxidative Stress and Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Editorial: Mechanisms of Ischemia-Reperfusion Injury in Animal Models and Clinical Conditions: Current Concepts of Pharmacological Strategies [frontiersin.org]

- 16. The occurrence of oxidative stress during reperfusion in experimental animals and men [sfera.unife.it]

- 17. aurorascientific.com [aurorascientific.com]

- 18. General toxicology of MnDPDP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Teslascan (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 20. ema.europa.eu [ema.europa.eu]

mangafodipir trisodium (Teslascan) original clinical trials

An In-depth Technical Guide to the Original Clinical Trials of Mangafodipir Trisodium (Teslascan)

Abstract

Mangafodipir trisodium, marketed as Teslascan, was a pioneering liver-specific paramagnetic contrast agent for Magnetic Resonance Imaging (MRI). Developed to improve the detection and characterization of focal hepatic lesions, its clinical program was rooted in the unique physiological uptake of manganese by healthy hepatocytes. This guide provides a detailed examination of the original clinical trials that established its efficacy and safety profile. We will explore the agent's mechanism of action, the methodologies of its pivotal Phase III trials, and the quantitative outcomes that led to its regulatory approval. The guide also addresses the agent's eventual market withdrawal, offering a complete lifecycle perspective for drug development professionals.

Introduction: The Need for a Hepatocyte-Specific MRI Contrast Agent

In the landscape of medical imaging in the late 20th century, the definitive characterization of focal liver lesions, particularly differentiating metastases and hepatocellular carcinomas (HCCs) from benign abnormalities, remained a significant clinical challenge. While extracellular gadolinium-based contrast agents enhanced tissues based on vascularity, they lacked specificity for liver parenchyma. This created a demand for an agent that could selectively target healthy liver cells (hepatocytes), thereby maximizing the contrast between normal and pathological tissue. Mangafodipir trisodium was developed to meet this need. It is a chelate complex composed of the paramagnetic manganese(II) ion and the ligand fodipir (dipyridoxyl diphosphate, DPDP), a derivative of vitamin B6.[1][2][3]

Mechanism of Action: Leveraging Hepatocyte Metabolism

The diagnostic utility of mangafodipir is based on its targeted delivery of manganese to hepatocytes.[4] After intravenous administration, the mangafodipir chelate is believed to be taken up by hepatocytes through a mechanism analogous to vitamin B6 uptake.[2][3] Inside the cell, the manganese ion (Mn²⁺) is released from the fodipir ligand.[4] This free, paramagnetic manganese interacts with surrounding water molecules, dramatically shortening their longitudinal (T1) relaxation time.[5][6]

On T1-weighted MRI sequences, this T1 shortening effect causes a significant increase in signal intensity, making the normal, functioning liver parenchyma appear much brighter.[7] Conversely, most malignant tissues, such as metastases, and non-hepatocellular lesions like cysts or hemangiomas, lack the specific uptake mechanism and therefore do not accumulate manganese.[5][8] These lesions remain dark against the brightly enhanced background of the healthy liver, creating a high lesion-to-liver contrast that is the basis for improved detection and characterization.[7]

Sources

- 1. Mangafodipir - Wikipedia [en.wikipedia.org]

- 2. radiopaedia.org [radiopaedia.org]

- 3. MRI - Teslascan - MR-TIP: Database [mr-tip.com]

- 4. Teslascan (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. Mangafodipir | C22H30MnN4O14P2 | CID 76967443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. mriquestions.com [mriquestions.com]